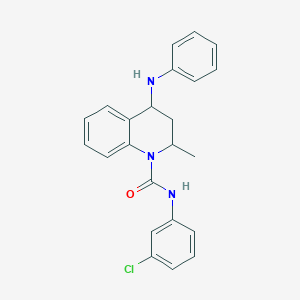![molecular formula C11H15NO5S B5152753 2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)
2-methoxy-5-[(propylamino)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-[(propylamino)sulfonyl]benzoic acid, commonly known as Mepacrine, is a chemical compound that has been used for various scientific research applications. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 327.4 g/mol. Mepacrine has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Mepacrine is not fully understood. It is believed to work by inhibiting the uptake of serotonin and norepinephrine, which are neurotransmitters that play a role in mood regulation. Mepacrine may also inhibit the release of histamine, which is involved in the immune response.
Biochemical and Physiological Effects:
Mepacrine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. Mepacrine has also been shown to inhibit platelet aggregation, which can help prevent blood clots. Additionally, Mepacrine has been shown to have anti-inflammatory properties and may inhibit the release of cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mepacrine has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Mepacrine is also stable and has a long shelf life. However, there are also limitations to using Mepacrine in lab experiments. It has a low solubility in water, which can make it difficult to work with. Additionally, Mepacrine has a high melting point, which can make it difficult to dissolve in certain solvents.
Direcciones Futuras
There are several future directions for the study of Mepacrine. One area of research is the development of new antimalarial drugs based on the structure of Mepacrine. Another area of research is the study of the effects of Mepacrine on ion channels and its potential use as a treatment for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of Mepacrine and its effects on neurotransmitters and cytokines.
Métodos De Síntesis
Mepacrine can be synthesized using various methods. One of the most common methods is the reaction between 2-methoxy-5-nitrobenzoic acid and propylamine in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form Mepacrine. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Mepacrine has been used in various scientific research applications. It has been studied for its antimalarial properties and has been used as a treatment for malaria. Mepacrine has also been used to study the effects of drugs on platelet aggregation and has been used as a diagnostic tool for lupus erythematosus. Additionally, Mepacrine has been studied for its effects on ion channels and has been used to study the mechanism of action of certain drugs.
Propiedades
IUPAC Name |
2-methoxy-5-(propylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-6-12-18(15,16)8-4-5-10(17-2)9(7-8)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWDIIFZRDJTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-propylsulfamoyl-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5152696.png)
![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5152701.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5152727.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)